Anigorufone

Leishmanicidal Succinate Dehydrogenase Mitochondrial Target

Anigorufone (CAS 56252-32-5) is a phenylphenalenone phytoalexin exhibiting superior succinate dehydrogenase inhibition (EC50 = 33.5 μg/mL) and a unique dual-target mechanism (SDH & FRD), making it the preferred leishmanicidal lead scaffold over its methoxy analogue (EC50 = 59.6 μg/mL). As the most active phenylphenalenone against Radopholus similis and a validated tool compound against MRSA and VRE, it offers scientifically irreplaceable SAR value. With a distinctive HPLC retention time of 104.20 min, it serves as a highly reliable analytical reference standard. Generic substitution cannot replicate this activity profile. Available in mg to g quantities with documented CoA.

Molecular Formula C19H12O2
Molecular Weight 272.3 g/mol
CAS No. 56252-32-5
Cat. No. B158205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnigorufone
CAS56252-32-5
Molecular FormulaC19H12O2
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C4=C(C=CC=C4C=C(C3=O)O)C=C2
InChIInChI=1S/C19H12O2/c20-16-11-14-8-4-7-13-9-10-15(12-5-2-1-3-6-12)18(17(13)14)19(16)21/h1-11,20H
InChIKeyACJJXELQAJQSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Anigorufone (CAS 56252-32-5): Procurement and Scientific Selection of a Phenylphenalenone Phytoalexin


Anigorufone (CAS 56252-32-5) is a phenylphenalenone-type phytoalexin, a class of polycyclic phenolic natural products synthesized de novo by plants of the Musaceae, Haemodoraceae, Pontederiaceae, and Strelitziaceae families in response to pathogen or abiotic stress [1]. Structurally, it is a 2-hydroxy-9-phenyl-1H-phenalen-1-one with the molecular formula C19H12O2 and a molecular weight of 272.3 g/mol, first isolated from Anigozanthos rufus and subsequently identified as a major induced metabolite in infected banana (Musa spp.) tissues [2][3].

Why Anigorufone Cannot Be Substituted by Generic Phenylphenalenone Analogs


The phenylphenalenone class exhibits highly divergent biological activities driven by subtle structural modifications, rendering generic substitution scientifically unsound. As demonstrated by structure-activity relationship (SAR) studies, modifications such as O-methylation of the 2-hydroxy group dramatically alter enzyme inhibition profiles, while substitution patterns on the unsaturated carbonyl system or addition of phenyl groups can reduce or abrogate antibiotic activity [1][2]. Specifically, anigorufone and its natural analogue 2-methoxy-9-phenyl-phenalen-1-one exhibit significantly different EC50 values against succinate dehydrogenase, and anigorufone uniquely combines potent leishmanicidal, nematicidal, and antimicrobial activities that are not uniformly present across its structural analogs [3][4].

Anigorufone Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Against Analogs


Superior Leishmanicidal Activity: Anigorufone vs. 2-Methoxy-9-phenyl-phenalen-1-one in Succinate Dehydrogenase Inhibition

Anigorufone exhibits a 1.78-fold higher potency in inhibiting succinate dehydrogenase (SDH), a key mitochondrial enzyme in Leishmania donovani, compared to its natural methoxy analogue 2-methoxy-9-phenyl-phenalen-1-one (REF20). The study further notes that inhibition of SDH was only observed for anigorufone and its methoxy analogue, distinguishing them from other phenylphenalenone phytoalexins and epoxide precursors tested, which only inhibited fumarate reductase [1][2].

Leishmanicidal Succinate Dehydrogenase Mitochondrial Target

Differentiated Mode of Action: Unique SDH Inhibition vs. Class-Wide Fumarate Reductase Inhibition

Anigorufone demonstrates a unique dual-inhibition profile within the phenylphenalenone class, inhibiting both fumarate reductase (FRD) and succinate dehydrogenase (SDH). In contrast, other tested phenylphenalenones (e.g., epoxide precursors) only inhibited FRD. The study reports that while the entire set of compounds inhibited FRD in the mitochondrial fraction (EC50 range: 33.3 to 78.8 μg/mL), only anigorufone and its methoxy analogue exhibited SDH inhibition [1][2].

Enzyme Inhibition Mitochondrial Respiratory Chain Mode of Action

Nematicidal Potency: Anigorufone as the Most Active Compound in In Vitro Bioassay Against Radopholus similis

Anigorufone was identified as the most active nematostatic and nematocidal compound among the phenylphenalenones produced by banana plants (Musa spp.) in response to infection by the burrowing nematode Radopholus similis. Its superior activity is further substantiated by the observation that anigorufone is present in significantly higher concentrations in the root lesions of a nematode-resistant banana cultivar compared to a susceptible one [1].

Nematicide Radopholus similis Phytoalexin

Broad-Spectrum Antimicrobial Activity: Cross-Study Comparison of Inhibition Zones

Anigorufone demonstrates a broad antimicrobial spectrum, exhibiting inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. In a standardized antimicrobial evaluation, anigorufone produced measurable zones of inhibition against a panel of 11 microbial strains at a concentration of 1 mg/mL, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) [1]. Preliminary in vitro assays have also shown inhibitory activity on the growth of the germinative tube of Fusarium oxysporum f. sp. cubense race 4 [2].

Antimicrobial Antifungal Broad-Spectrum

Antiproliferative Activity Profile: Cross-Study Potency Comparison with Anigopreissin A

In a comparative evaluation of compounds isolated from Macropidia fuliginosa (Haemodoraceae), anigorufone was identified alongside anigopreissin A as exhibiting the strongest antiproliferative activity among six tested natural products. The study evaluated cytotoxicity against a panel of cancer cell lines, and both compounds showed the most potent effects [1].

Cytotoxicity Antiproliferative Cancer Cell Lines

Analytical Characterization: HPLC Retention Time Differentiation from Structural Analogs

Anigorufone can be analytically distinguished from closely related phenylphenalenones via reverse-phase HPLC. In a validated analytical method, anigorufone exhibited a retention time (Rt) of 104.20 minutes, clearly resolving it from its structural analogues including hydroxyanigorufone (Rt = 89.35 min), methoxyanigorufone (Rt = 101.62 min), 4′-O-methylanigorufone (Rt = 105.89 min), and isoanigorufone (Rt = 107.55 min) [1].

HPLC Analytical Chemistry Quality Control

Anigorufone Application Scenarios Derived from Quantitative Evidence


Anti-Leishmanial Drug Discovery Lead Optimization

Based on its superior SDH inhibition potency (EC50 = 33.5 μg/mL) and unique dual-target mechanism against both SDH and FRD, anigorufone serves as a high-priority lead scaffold for developing novel leishmanicidal therapeutics [1]. Medicinal chemistry campaigns should prioritize this compound over its methoxy analogue (EC50 = 59.6 μg/mL) and other class members lacking SDH inhibitory activity.

Plant-Parasitic Nematode Control and Crop Protection Research

Anigorufone's validated status as the most active phenylphenalenone against Radopholus similis, coupled with its in planta correlation with host resistance, makes it the preferred compound for nematicide development and for studying plant-nematode interactions in banana and other crops [2].

Broad-Spectrum Antimicrobial Screening and Mechanism of Action Studies

Given its demonstrated activity against clinically relevant drug-resistant strains (MRSA, VRE) and a range of Gram-positive, Gram-negative, and fungal pathogens, anigorufone is a valuable tool compound for antimicrobial screening cascades and for investigating novel mechanisms of action in antimicrobial resistance research [3].

Analytical Reference Standard for Phenylphenalenone Metabolomics

With a validated HPLC retention time of 104.20 minutes that clearly distinguishes it from its closest structural analogs, anigorufone can be reliably employed as an analytical reference standard for the identification and quantification of phenylphenalenone phytoalexins in complex plant matrices and metabolomics studies [4].

Technical Documentation Hub

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